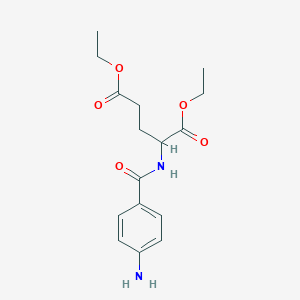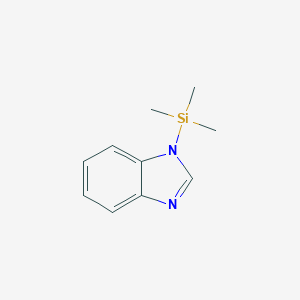
1-(trimethylsilyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(trimethylsilyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research. This compound is widely used in various fields such as organic synthesis, medicinal chemistry, and material science. The unique properties of 1-(trimethylsilyl)-1H-benzimidazole make it an important compound in the scientific community.
Mecanismo De Acción
The mechanism of action of 1-(trimethylsilyl)-1H-benzimidazole is not fully understood. However, it is believed that this compound acts as a nucleophile and attacks electrophilic species. This reaction results in the formation of various compounds such as benzimidazoles, imidazoles, and pyrazoles.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(trimethylsilyl)-1H-benzimidazole are not fully understood. However, studies have shown that this compound exhibits anti-cancer and anti-inflammatory properties. It is believed that the anti-cancer activity of 1-(trimethylsilyl)-1H-benzimidazole is due to its ability to inhibit cell proliferation and induce apoptosis. The anti-inflammatory activity of this compound is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(trimethylsilyl)-1H-benzimidazole in lab experiments is its ease of synthesis. This compound can be synthesized using simple procedures and is readily available. Another advantage of using this compound is its versatility. It can be used in various fields such as organic synthesis, medicinal chemistry, and material science. However, one limitation of using 1-(trimethylsilyl)-1H-benzimidazole in lab experiments is its toxicity. This compound is toxic and should be handled with care.
Direcciones Futuras
There are several future directions for research on 1-(trimethylsilyl)-1H-benzimidazole. One future direction is to investigate its anti-cancer properties further. Studies have shown that this compound exhibits anti-cancer activity, and further research could lead to the development of new anti-cancer agents. Another future direction is to investigate its potential as an anti-inflammatory agent. Studies have shown that this compound exhibits anti-inflammatory properties, and further research could lead to the development of new anti-inflammatory agents. Additionally, research could be conducted to investigate the potential of 1-(trimethylsilyl)-1H-benzimidazole as a precursor for the synthesis of new materials with unique properties.
Conclusion
In conclusion, 1-(trimethylsilyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research. This compound is widely used in various fields such as organic synthesis, medicinal chemistry, and material science. The unique properties of 1-(trimethylsilyl)-1H-benzimidazole make it an important compound in the scientific community. Further research on this compound could lead to the development of new anti-cancer agents, anti-inflammatory agents, and materials with unique properties.
Métodos De Síntesis
The synthesis of 1-(trimethylsilyl)-1H-benzimidazole involves the reaction of o-phenylenediamine with trimethylsilyl chloride in the presence of a base. This reaction results in the formation of 1-(trimethylsilyl)-1H-benzimidazole. The yield of this reaction can be improved by using an excess amount of trimethylsilyl chloride and a strong base.
Aplicaciones Científicas De Investigación
1-(trimethylsilyl)-1H-benzimidazole is widely used in scientific research. This compound is used as a reagent in organic synthesis. It is used to synthesize various compounds such as benzimidazoles, imidazoles, and pyrazoles. 1-(trimethylsilyl)-1H-benzimidazole is also used in medicinal chemistry. It is used as a starting material to synthesize various drugs such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. In addition, 1-(trimethylsilyl)-1H-benzimidazole is used in material science. It is used as a precursor to synthesize various materials such as polymers, liquid crystals, and dendrimers.
Propiedades
Número CAS |
13435-08-0 |
|---|---|
Nombre del producto |
1-(trimethylsilyl)-1H-benzimidazole |
Fórmula molecular |
C10H14N2Si |
Peso molecular |
190.32 g/mol |
Nombre IUPAC |
benzimidazol-1-yl(trimethyl)silane |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)12-8-11-9-6-4-5-7-10(9)12/h4-8H,1-3H3 |
Clave InChI |
XKDVXMHPDJSQCC-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)N1C=NC2=CC=CC=C21 |
SMILES canónico |
C[Si](C)(C)N1C=NC2=CC=CC=C21 |
Sinónimos |
1H-Benzimidazole,1-(trimethylsilyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



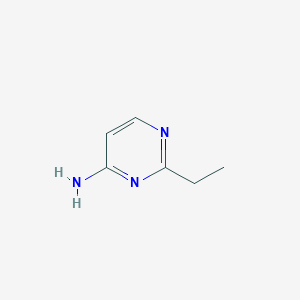


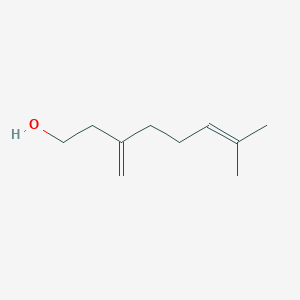

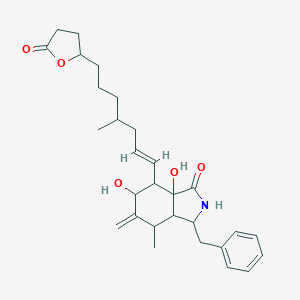
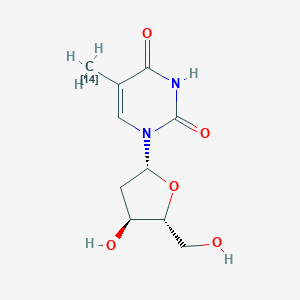
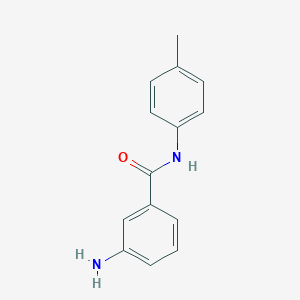
![4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B80818.png)
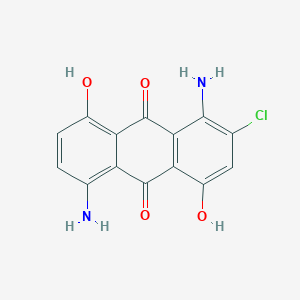


![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)
